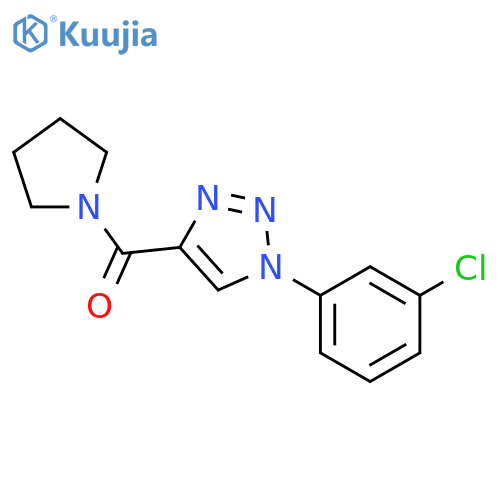

Cas no 951611-72-6 (1-(3-chlorophenyl)-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole)

1-(3-chlorophenyl)-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole 化学的及び物理的性質

名前と識別子

-

- [1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl](pyrrolidin-1-yl)methanone

- Methanone, [1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-1-pyrrolidinyl-

- 1-(3-chlorophenyl)-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole

-

- インチ: 1S/C13H13ClN4O/c14-10-4-3-5-11(8-10)18-9-12(15-16-18)13(19)17-6-1-2-7-17/h3-5,8-9H,1-2,6-7H2

- InChIKey: RNBXJSWZBJQFSQ-UHFFFAOYSA-N

- SMILES: C(C1=CN(C2=CC=CC(Cl)=C2)N=N1)(N1CCCC1)=O

1-(3-chlorophenyl)-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6253-1677-5μmol |

1-(3-chlorophenyl)-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole |

951611-72-6 | 5μmol |

$94.5 | 2023-09-09 | ||

| Life Chemicals | F6253-1677-2μmol |

1-(3-chlorophenyl)-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole |

951611-72-6 | 2μmol |

$85.5 | 2023-09-09 | ||

| Life Chemicals | F6253-1677-5mg |

1-(3-chlorophenyl)-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole |

951611-72-6 | 5mg |

$103.5 | 2023-09-09 | ||

| Life Chemicals | F6253-1677-1mg |

1-(3-chlorophenyl)-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole |

951611-72-6 | 1mg |

$81.0 | 2023-09-09 | ||

| Life Chemicals | F6253-1677-3mg |

1-(3-chlorophenyl)-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole |

951611-72-6 | 3mg |

$94.5 | 2023-09-09 | ||

| Life Chemicals | F6253-1677-10μmol |

1-(3-chlorophenyl)-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole |

951611-72-6 | 10μmol |

$103.5 | 2023-09-09 | ||

| Life Chemicals | F6253-1677-10mg |

1-(3-chlorophenyl)-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole |

951611-72-6 | 10mg |

$118.5 | 2023-09-09 | ||

| Life Chemicals | F6253-1677-4mg |

1-(3-chlorophenyl)-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole |

951611-72-6 | 4mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F6253-1677-15mg |

1-(3-chlorophenyl)-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole |

951611-72-6 | 15mg |

$133.5 | 2023-09-09 | ||

| Life Chemicals | F6253-1677-2mg |

1-(3-chlorophenyl)-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole |

951611-72-6 | 2mg |

$88.5 | 2023-09-09 |

1-(3-chlorophenyl)-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole 関連文献

-

David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754

-

Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232

-

Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089

1-(3-chlorophenyl)-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazoleに関する追加情報

Chemical Profile of 1-(3-chlorophenyl)-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole (CAS No. 951611-72-6)

The compound 1-(3-chlorophenyl)-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole (CAS No. 951611-72-6) represents a significant advancement in the field of medicinal chemistry, particularly in the design and synthesis of novel heterocyclic scaffolds. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential pharmacological applications. The presence of a triazole ring fused with a pyrrolidine moiety and a 3-chlorophenyl substituent creates a unique chemical environment that may contribute to its biological activity.

Recent studies have highlighted the importance of triazole derivatives in drug discovery, owing to their ability to modulate various biological pathways. The triazole core is known for its stability and versatility in forming hydrogen bonds, which is critical for interactions with biological targets. In the context of 1-(3-chlorophenyl)-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole, the pyrrolidine carboxyl group introduces an additional layer of functionality that can participate in complex molecular recognition processes. This structural feature is particularly relevant in the development of small-molecule inhibitors targeting enzymes and receptors involved in diseases such as cancer and inflammation.

The 3-chlorophenyl substituent further enhances the compound's pharmacophoric potential by providing a hydrophobic surface that can interact with lipid-rich environments within biological membranes. This characteristic is often exploited in the design of drugs designed to penetrate cellular barriers efficiently. The combination of these structural elements suggests that this compound may exhibit multiple modes of action, making it a promising candidate for further exploration in medicinal chemistry.

Current research in heterocyclic chemistry has demonstrated that modifications within the triazole-pyrrolidine framework can significantly alter pharmacokinetic and pharmacodynamic properties. For instance, studies have shown that introducing electron-withdrawing groups at specific positions can enhance binding affinity to biological targets while improving metabolic stability. The chlorine atom in the 3-chlorophenyl group serves as such an electron-withdrawing element, which may contribute to the compound's reactivity and binding characteristics.

In addition to its structural complexity, 1-(3-chlorophenyl)-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole exhibits interesting physicochemical properties that make it suitable for drug development. The molecule has a molecular weight of approximately 277.71 g/mol and a predicted logP value (partition coefficient between octanol and water) of 2.45, indicating moderate lipophilicity. This balance between lipophilicity and hydrophilicity is crucial for achieving optimal solubility and bioavailability in pharmaceutical formulations.

Biological evaluation of this compound has revealed promising preliminary results in vitro. Early studies have indicated that it may possess inhibitory activity against certain enzymes implicated in disease pathways. For example, analogs with similar scaffolds have been reported to inhibit kinases and phosphodiesterases, which are key targets in oncology and immunology research. The pyrrolidine carboxyl group is particularly noteworthy, as it can serve as a hinge-binding motif for interacting with active sites of enzymes.

The synthesis of 1-(3-chlorophenyl)-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole involves multi-step organic transformations that highlight the synthetic versatility of triazole derivatives. Key synthetic steps include cycloaddition reactions between azides and alkynes to form the triazole ring, followed by functionalization at the pyrrolidine position through nucleophilic substitution or condensation reactions. The introduction of the 3-chlorophenyl group typically occurs via halogenation or cross-coupling reactions with appropriate precursors.

The compound's stability under various conditions is another critical aspect considered in drug development. Preliminary stability studies suggest that it remains intact under standard storage conditions but may degrade under extreme pH or temperature conditions. This information is essential for formulating stable pharmaceutical products and ensuring shelf-life integrity.

Evaluation of potential toxicity is also a priority in early-stage drug discovery. Initial toxicological assessments have shown that while the compound exhibits some inherent reactivity due to its functional groups, it does not pose significant acute toxicity concerns at moderate concentrations. Further studies are warranted to assess long-term effects and potential side interactions with other therapeutic agents.

The integration of computational chemistry techniques has accelerated the design and optimization process for this type of molecule. Molecular modeling studies have been employed to predict binding interactions with potential targets, providing insights into how structural modifications might enhance efficacy or selectivity. These virtual screening approaches are increasingly complementing experimental efforts by identifying promising candidates for further validation.

The broader significance of this compound lies in its contribution to advancing our understanding of heterocyclic chemistry and its applications in medicine. As research continues to uncover new biological roles for triazole derivatives, 1-(3-chlorophenyl)-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole could serve as a valuable scaffold for developing next-generation therapeutics targeting unmet medical needs.

951611-72-6 (1-(3-chlorophenyl)-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole) Related Products

- 2171639-65-7(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid)

- 90226-50-9(2-amino-1-ethylcyclohexan-1-ol)

- 1932131-65-1((3R,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid)

- 2228337-10-6(1-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclopropylethan-1-one)

- 1086026-31-4(Dehydro Ivabradine)

- 1090844-72-6(5,6-dichloro-N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide)

- 2228578-55-8(5-(2-bromo-1-hydroxyethyl)-2-methylphenol)

- 49563-87-3(1,4-Diazabicyclo2.2.2octane Dihydrochloride)

- 1261665-01-3(C-(2,2',3',4',5',6'-Hexafluorobiphenyl-3-yl)-methylamine)

- 2763928-92-1(4-(3-Acetamidooxetan-3-yl)benzoic acid)